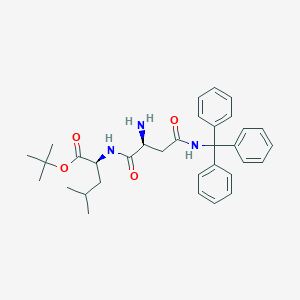
N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triphenylmethyl group, an asparaginyl residue, a leucine residue, and a 1,1-dimethylethyl ester group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available amino acids and protecting groups. One common synthetic route includes the following steps:
Protection of Amino Groups: The amino groups of L-asparagine and L-leucine are protected using triphenylmethyl (trityl) and tert-butyl groups, respectively.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate binding.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. The triphenylmethyl group may enhance the compound’s stability and binding affinity, while the asparaginyl and leucine residues contribute to its specificity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(Triphenylmethyl)-L-glutaminyl-L-leucine 1,1-dimethylethyl ester
- N-(Triphenylmethyl)-L-asparaginyl-L-valine 1,1-dimethylethyl ester
Uniqueness
N-(Triphenylmethyl)-L-asparaginyl-L-leucine 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity in various applications.
Properties
Molecular Formula |
C33H41N3O4 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-amino-4-oxo-4-(tritylamino)butanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C33H41N3O4/c1-23(2)21-28(31(39)40-32(3,4)5)35-30(38)27(34)22-29(37)36-33(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,23,27-28H,21-22,34H2,1-5H3,(H,35,38)(H,36,37)/t27-,28-/m0/s1 |
InChI Key |
ZFIHTJOKCKXWRM-NSOVKSMOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)NC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















